molecular formula C18H15FN2O3 B5647312 (5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B5647312
M. Wt: 326.3 g/mol
InChI Key: OGUUZUVQQOLHJP-MHWRWJLKSA-N
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Description

(5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorobenzyl and methoxybenzylidene groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of appropriate benzylidene and imidazolidine derivatives. A common synthetic route may include:

    Starting Materials: 4-fluorobenzylamine, 3-methoxybenzaldehyde, and imidazolidine-2,4-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions in an organic solvent like ethanol or methanol.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

    DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(4-chlorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(4-bromobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-3-(4-fluorobenzyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(3-methoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-24-15-4-2-3-13(9-15)10-16-17(22)21(18(23)20-16)11-12-5-7-14(19)8-6-12/h2-10H,11H2,1H3,(H,20,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUUZUVQQOLHJP-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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